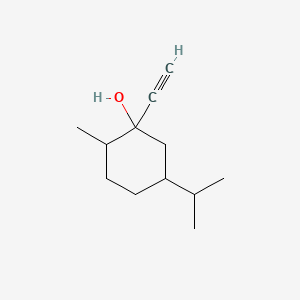

1-Ethynyl-5-isopropyl-2-methylcyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

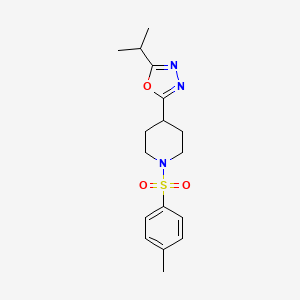

“1-Ethynyl-5-isopropyl-2-methylcyclohexanol” is a chemical compound with the molecular formula C12H24O . It has an average mass of 184.318 Da and a monoisotopic mass of 184.182709 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexanol ring with ethynyl, isopropyl, and methyl substituents . The exact positions of these substituents on the ring can influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3, a boiling point of 236.6±8.0 °C at 760 mmHg, and a flash point of 96.8±10.9 °C . It has one hydrogen bond acceptor and one hydrogen bond donor . The compound is predicted to have a water solubility of 34.31 mg/L at 25 °C .Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

1-Ethynyl-5-isopropyl-2-methylcyclohexanol is a compound of interest in the synthesis and stereochemical analysis of cyclic compounds. The synthesis of similar cyclic structures, such as 2-isopropyl-5-methyl-1-cyclohexenyl alkyl sulfides and 1-cycloalkenyl ethyl sulfides, demonstrates the reactivity and potential modifications of cyclohexanol derivatives in the presence of specific reagents like aluminum chloride and diphosphorus pentaoxide (Akiyama, 1977). The exploration of these reactions provides insights into the manipulation of cyclohexanol frameworks for the development of new chemical entities.

Calciferol Synthesis

The derivative 1-Ethynyl-2-methylcyclohex-1-ene, related to the compound of interest, has been utilized in the synthesis of precursors for calciferol. This process involves the dehydrohalogenation of ω-halogenodienes, illustrating the potential of ethynyl-substituted cyclohexanols in synthesizing complex organic molecules with significant biological relevance (Dawson et al., 1971).

Carbocyclization and Ring-closing Metathesis

The carbocyclization of carbohydrates to produce functionalized cyclohexenes showcases another application of cyclohexanol derivatives. This process, involving zinc-mediated tandem reactions and ring-closing enyne metathesis, emphasizes the versatility of cyclohexanol structures in forming complex, ring-based systems (Poulsen & Madsen, 2002).

Dehydration Studies

Dehydration experiments with methylcyclohexanol isomers, including similar structures to this compound, have provided valuable data on the formation of alkenes and the influence of isomeric structures on chemical reactions. These studies are crucial for understanding the chemical behavior and transformation potentials of cyclohexanol derivatives (Clennan & Clennan, 2011).

Organoruthenium Complex Reactions

Research involving organoruthenium complexes with aliphatic alkynols has led to the formation of cationic cycloalkenyl vinylidene complexes. This illustrates the reactivity of cyclohexanol and its derivatives (including ethynyl-substituted variations) in organometallic chemistry, contributing to the synthesis of complex organometallic structures (Selegue et al., 1991).

Propiedades

IUPAC Name |

1-ethynyl-2-methyl-5-propan-2-ylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-5-12(13)8-11(9(2)3)7-6-10(12)4/h1,9-11,13H,6-8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRBJPBPUKHWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1(C#C)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(2-chlorophenyl)-5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2760496.png)

![N-(2-ethoxyphenyl)-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2760499.png)

![3,4-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2760510.png)

![6-Acetyl-2-(3-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2760514.png)

![3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2760519.png)